molecular formula C11H18O4 B1607820 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid CAS No. 306935-16-0

3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid

Cat. No. B1607820
M. Wt: 214.26 g/mol
InChI Key: CNHMFZIFLREWPF-UHFFFAOYSA-N
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Description

The compound is a carboxylic acid derivative, based on the “-carboxylic acid” suffix. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The “methoxycarbonyl” prefix suggests the presence of a methoxy group (-OCH3) and a carbonyl group (C=O). The “trimethylcyclopentane” part indicates a cyclopentane ring (a five-membered carbon ring) with three methyl groups (-CH3) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like solubility, melting point, boiling point, and reactivity. Carboxylic acids, for example, are typically polar and can form hydrogen bonds, making them relatively soluble in water .

Scientific Research Applications

For more in-depth information about this compound, including its chemical properties, structure, and potential applications in scientific research, you might want to consult specialized databases or scientific publications. One such resource is the PubChem database, which provides comprehensive information on chemical substances, including their properties, structure, and related literature. You can access more details about 3-Methoxycarbonylphenylboronic acid on their website: PubChem.

Additionally, for purchasing or obtaining further details about the compound, TCI America provides information on its availability, purity, physical state, and other relevant details. You can visit their website for more information: TCI America.

Safety And Hazards

Safety and hazards would depend on the specific compound. For example, some carboxylic acids can cause skin and eye irritation .

Future Directions

The future directions would depend on the field of study. In medicinal chemistry, for example, future directions might involve developing new synthetic methods, studying the compound’s biological activity, or modifying the structure to improve its properties .

properties

IUPAC Name

3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHMFZIFLREWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371564
Record name 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid

CAS RN

306935-16-0
Record name 1-Methyl 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
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Citations

For This Compound
1
Citations
KF Biegasiewicz - 2016 - search.proquest.com
Part I. Mechanistic Studies, Optimization, and Further Applications of the Organocatalytic α -Hydroxymethylation of Aldehydes. Part II. Studies Toward the Total Synthesis of FK-506 Part I…
Number of citations: 3 search.proquest.com

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